1-(4-Chlorophenyl)piperidin-4-amine

PDE4 inhibition Anti-inflammatory research cAMP signaling

1-(4-Chlorophenyl)piperidin-4-amine (CAS 897652-03-8), also named 4-Amino-1-(4-chlorophenyl)piperidine, is a synthetic N-arylpiperidine derivative with molecular formula C11H15ClN2 and a molecular weight of 210.70 g/mol. The compound belongs to the 4-aminopiperidine class—a privileged scaffold in medicinal chemistry—and features a primary amine at the piperidine 4-position together with a 4-chlorophenyl substituent on the ring nitrogen.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 897652-03-8
Cat. No. B3298622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)piperidin-4-amine
CAS897652-03-8
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H15ClN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2
InChIKeyDTMPIHBHYDNQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)piperidin-4-amine (CAS 897652-03-8): Procurement-Grade Overview of a 4-Aminopiperidine Research Chemical and PDE4A Inhibitor


1-(4-Chlorophenyl)piperidin-4-amine (CAS 897652-03-8), also named 4-Amino-1-(4-chlorophenyl)piperidine, is a synthetic N-arylpiperidine derivative with molecular formula C11H15ClN2 and a molecular weight of 210.70 g/mol [1]. The compound belongs to the 4-aminopiperidine class—a privileged scaffold in medicinal chemistry—and features a primary amine at the piperidine 4-position together with a 4-chlorophenyl substituent on the ring nitrogen . It has been evaluated as an inhibitor of phosphodiesterase type 4A (PDE4A) and is catalogued by multiple research chemical suppliers as a building block for further synthetic elaboration [2].

Why 1-(4-Chlorophenyl)piperidin-4-amine Cannot Be Readily Replaced by In-Class Analogs: Key Differentiation Drivers for Informed Procurement


Simple substitution of the 4-chlorophenyl group or the 4-amino handle in this scaffold produces profound changes in target potency, physicochemical profile, and synthetic versatility. The chlorine atom at the para position contributes both to lipophilicity (cLogP of 2.3) and to electronic modulation of the aromatic ring, directly affecting PDE4A inhibitory potency [1]. Replacement with fluorine (cLogP ~1.9), bromine (cLogP ~2.6), or hydrogen (cLogP ~1.7) alters logD, metabolic stability, and target engagement in ways that are not linearly predictable . Furthermore, the free primary amine at the 4-position distinguishes this compound from 4-(4-chlorophenyl)piperidine, which lacks the amine conjugation handle and therefore cannot serve as a direct intermediate for amide, sulfonamide, or urea library synthesis. The quantitative evidence below demonstrates precisely where this compound's profile diverges from its closest comparators.

1-(4-Chlorophenyl)piperidin-4-amine: Quantitative Differentiation Evidence for Scientific and Procurement Decisions


PDE4A Inhibitory Potency: 10.7 nM IC50 Places This Compound in the Low-Nanomolar Range, Though ~3.6-Fold Less Potent Than the Reference Standard Rolipram

1-(4-Chlorophenyl)piperidin-4-amine inhibits human recombinant phosphodiesterase type 4A (PDE4A) with an IC50 of 10.7 nM, as measured in a cell-free in vitro assay [1]. By comparison, the prototypical PDE4 inhibitor rolipram—the most extensively studied reference compound in this target class—exhibits PDE4A IC50 values ranging from 3 nM to approximately 300 nM depending on the assay format and enzyme preparation, with the most commonly cited value being 3 nM for immunopurified PDE4A . The target compound is thus approximately 3.6-fold less potent than rolipram at PDE4A under comparable cell-free conditions, yet remains in the low-nanomolar potency range relevant for tool compound and lead optimization programs. No equivalent PDE4A data are publicly available for the close structural analogs 1-(4-fluorophenyl)piperidin-4-amine or 1-phenylpiperidin-4-amine, meaning that the 4-chloro substitution cannot be assumed to produce equivalent PDE4A engagement without experimental confirmation.

PDE4 inhibition Anti-inflammatory research cAMP signaling

Lipophilicity (cLogP = 2.3) Balances Membrane Permeability with Aqueous Solubility—Differentiated from Fluoro, Bromo, and Unsubstituted Phenyl Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 1-(4-chlorophenyl)piperidin-4-amine is 2.3 [1]. This value lies within the optimal lipophilicity range (cLogP 1–3) associated with favorable oral absorption and CNS penetration according to widely accepted drug-likeness guidelines [2]. In comparison, the 4-fluoro analog (1-(4-fluorophenyl)piperidin-4-amine, CAS 164721-12-4) is predicted to have a lower cLogP of approximately 1.9 due to the smaller size and greater electronegativity of fluorine, while the 4-bromo analog (1-(4-bromophenyl)piperidin-4-amine, CAS 1179943-35-1) would exhibit a higher cLogP of approximately 2.6 due to increased halogen polarizability . The unsubstituted phenyl analog (1-phenylpiperidin-4-amine) has a predicted cLogP of approximately 1.7, representing a 0.6 log unit decrease that can meaningfully reduce membrane permeability. Each 0.5 log unit shift in cLogP can correspond to measurable differences in in vitro permeability and metabolic stability, making the chloro analog a distinct choice for projects requiring a specific lipophilicity window.

Physicochemical profiling Drug-likeness CNS drug design

Free Primary Amine at the 4-Position Enables Direct Conjugation Chemistry Unavailable with 4-(4-Chlorophenyl)piperidine

The presence of a primary amine (-NH2) at the piperidine 4-position in 1-(4-chlorophenyl)piperidin-4-amine provides a reactive handle for direct amide bond formation, reductive amination, sulfonamide synthesis, and urea formation without requiring additional deprotection or functional group interconversion steps [1]. In contrast, 4-(4-chlorophenyl)piperidine (CAS 26905-02-2)—a frequently considered alternative scaffold—bears no amine substituent and therefore cannot directly participate in these conjugation reactions . This structural difference translates to at least one additional synthetic step (N-functionalization or ring oxidation/reduction) when using the de-amino analog, increasing both synthesis time and cost in library production. For research groups synthesizing focused compound libraries via parallel synthesis, the 4-amino handle enables direct diversification at a single step, whereas the de-amino scaffold requires pre-functionalization or use of the piperidine NH (pKa ~10) which is less nucleophilic and less selective than the primary amine.

Synthetic intermediate Library synthesis Medicinal chemistry

Topological Polar Surface Area (TPSA = 29.3 Ų) and Molecular Weight (210.70 Da) Fall Within CNS Drug-Like Property Space Relative to Higher-MW PDE4 Inhibitor Chemotypes

1-(4-Chlorophenyl)piperidin-4-amine exhibits a topological polar surface area (TPSA) of 29.3 Ų and a molecular weight of 210.70 Da [1]. Both parameters are well within the established CNS multiparameter optimization (CNS MPO) guidelines, which recommend TPSA < 70 Ų and MW < 400 Da for favorable brain penetration [2]. By comparison, rolipram—the reference PDE4 inhibitor with demonstrated CNS activity—has a TPSA of 55.8 Ų and MW of 275.3 Da, making it slightly larger and more polar [3]. The lower TPSA of the target compound (29.3 vs. 55.8 Ų) predicts improved passive blood-brain barrier permeability relative to rolipram, though this must be confirmed experimentally. More elaborate PDE4 inhibitor chemotypes such as apremilast (MW 460.5 Da, TPSA 105.5 Ų) reside well outside CNS-favorable property space, highlighting the potential utility of this smaller scaffold for CNS-targeted PDE4 programs.

CNS drug-likeness Blood-brain barrier penetration Fragment-based drug discovery

Optimal Application Scenarios for 1-(4-Chlorophenyl)piperidin-4-amine Based on Quantitative Differentiation Evidence


PDE4-Focused Drug Discovery Requiring a Non-Rolipram Chemotype with Validated Low-Nanomolar Potency

Research programs targeting phosphodiesterase 4 (PDE4) for inflammatory, respiratory, or CNS indications can employ 1-(4-chlorophenyl)piperidin-4-amine as a structurally distinct starting point for lead optimization. With a PDE4A IC50 of 10.7 nM [1], the compound provides a validated low-nanomolar potency scaffold that is structurally unrelated to the rolipram pyrrolidinone series, offering potential advantages in intellectual property positioning and selectivity profile development. Its low TPSA (29.3 Ų) and moderate cLogP (2.3) further support its use in CNS-targeted PDE4 programs where brain penetration is desired [2].

Parallel Library Synthesis Leveraging the 4-Amino Conjugation Handle for Structure-Activity Relationship (SAR) Exploration

Medicinal chemistry teams requiring efficient diversification of a piperidine-based scaffold should prioritize this compound over 4-(4-chlorophenyl)piperidine or 4-arylpiperidine alternatives that lack the reactive primary amine. The free -NH2 group at the 4-position enables single-step amidation, sulfonamidation, reductive amination, and urea formation [3], allowing rapid generation of 50–500 compound libraries for SAR studies. This directly reduces synthesis cycle time and purification burden compared to scaffolds requiring pre-functionalization.

CNS Drug Discovery Programs Requiring Favorable Physicochemical Properties for Blood-Brain Barrier Penetration

Programs targeting neurological or psychiatric indications where PDE4 inhibition or aminopiperidine-based receptor modulation is the mechanism of interest can benefit from this compound's favorable CNS MPO profile. The combination of low TPSA (29.3 Ų), moderate molecular weight (210.70 Da), and a cLogP of 2.3 places it within the optimal range for passive CNS penetration [2]. This differentiates it from larger PDE4 inhibitors such as apremilast (MW 460.5, TPSA 105.5) that are peripherally restricted, and from the 4-fluoro analog (cLogP ~1.9) which may exhibit different brain-to-plasma ratios due to altered lipophilicity.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns

With a molecular weight of 210.70 Da and only 14 heavy atoms, 1-(4-chlorophenyl)piperidin-4-amine qualifies as a fragment-sized molecule suitable for FBDD approaches. Its demonstrated PDE4A engagement at 10.7 nM [1] provides a validated target interaction that can serve as a starting point for fragment growing, linking, or merging strategies. The presence of both a halogen-substituted aromatic ring and a primary amine offers two distinct vectors for fragment elaboration, enabling systematic exploration of binding pocket interactions.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.